molecular formula C10H11NO3S B1460434 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid CAS No. 1082539-91-0

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Cat. No. B1460434
CAS RN: 1082539-91-0
M. Wt: 225.27 g/mol
InChI Key: GRLXBUZVSGRMKE-UHFFFAOYSA-N
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Description

The compound “6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid” is a derivative of pyridine, a nitrogen-bearing heterocycle . Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA (Food and Drug Administration) . A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives was evaluated for anticancer properties against several cancer cell lines .


Synthesis Analysis

The synthesis of pyridine-based compounds has been a significant area of research in medicinal chemistry . Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . A series of 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)-6-substituted-4,5,6,7-tetrahydrothieno [2,3-c] pyridine derivatives were synthesized and evaluated for anticancer properties .


Molecular Structure Analysis

The molecular structure of “6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid” is based on the pyridine scaffold . The presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, with the protonated pyridine ring providing resonance stabilization of carbanionic intermediates .


Chemical Reactions Analysis

The chemical reactions involving “6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid” are likely to be influenced by the presence of the pyridine nitrogen . The pyridine nitrogen is traditionally assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid” are likely to be influenced by its pyridine scaffold . Pyridine is a key solvent and reagent .

Scientific Research Applications

Antibacterial Agents

The analogues of 6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid have been synthesized and tested for their antibacterial properties . These compounds have shown efficacy against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria such as Escherichia coli. The antibacterial activity is likely influenced by the electronic structure of the molecules, which can be optimized for better performance.

Antitubulin Agents

Derivatives based on the 6-Acetyl-tetrahydrothieno[2,3-c]pyridine skeleton have been explored as potential antitubulin agents . These agents can disrupt microtubule functions, which is a promising strategy for cancer therapy. The derivatives show promise in inhibiting the growth of cancer cells by targeting the tubulin protein.

Antiplatelet and Cardiovascular Research

Thienopyridine derivatives, including those related to 6-Acetyl-tetrahydrothieno[2,3-c]pyridine , have been investigated for their antiplatelet activities . These activities are crucial for developing new treatments for cardiovascular diseases, as they can prevent blood clots and improve blood flow.

Material Science

In material science, the electronic structure of 6-Acetyl-tetrahydrothieno[2,3-c]pyridine derivatives can be harnessed to develop new materials with specific electrical properties . These materials could be used in various applications, including semiconductors and sensors.

Environmental Science

The study of 6-Acetyl-tetrahydrothieno[2,3-c]pyridine compounds also extends to environmental science, where their potential as biodegradable pesticides or herbicides is being explored . Their molecular structure could be designed to target specific pests or weeds without harming the surrounding ecosystem.

Biochemical Research

In biochemical research, 6-Acetyl-tetrahydrothieno[2,3-c]pyridine and its analogues are valuable for studying enzyme inhibition and activation . Understanding the interaction between these compounds and enzymes can lead to the development of new drugs and therapeutic strategies.

Mechanism of Action

The mechanism of action of “6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid” and its derivatives is likely related to their interaction with tubulin . This interaction leads to the accumulation of cells in the G2/M phase of the cell cycle and to apoptotic cell death .

Future Directions

The future directions for “6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid” and its derivatives are promising. The pyridine scaffold has attracted increasing attention from several disease states owing to its ease of parallelization and testing potential pertaining to the chemical space . In the next few years, a larger share of novel pyridine-based drug candidates is expected .

properties

IUPAC Name

6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c1-6(12)11-3-2-7-8(10(13)14)5-15-9(7)4-11/h5H,2-4H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXBUZVSGRMKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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